

Decyltrimethoxysilane chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Decyltrimethoxysilane**

Cat. No.: **B1661985**

[Get Quote](#)

Decyltrimethoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethoxysilane (DTMS) is an organosilicon compound with the chemical formula C13H30O3Si.^{[1][2]} It is characterized by a long decyl alkyl chain and a trimethoxysilane functional group.^[3] This bifunctional nature allows it to act as a versatile coupling agent and surface modifier, capable of forming stable covalent bonds with inorganic substrates while presenting a hydrophobic organic surface.^{[2][4]} This technical guide provides an in-depth overview of the chemical structure, properties, and common experimental applications of **decyltrimethoxysilane**.

Chemical Structure and Identification

The structure of **decyltrimethoxysilane** consists of a central silicon atom bonded to a decyl group (-C10H21) and three methoxy groups (-OCH3).

Chemical Structure Diagram:

Caption: Chemical structure of **decyltrimethoxysilane**.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	decyl(trimethoxy)silane [1]
CAS Number	5575-48-4 [1] [2]
Chemical Formula	C13H30O3Si [1] [2]
Molecular Weight	262.46 g/mol [1] [2]
SMILES	CCCCCCCCCC--INVALID-LINK--(OC)OC [3]
InChI Key	KQAHMVLQCSALSX-UHFFFAOYSA-N [3]

Physicochemical Properties

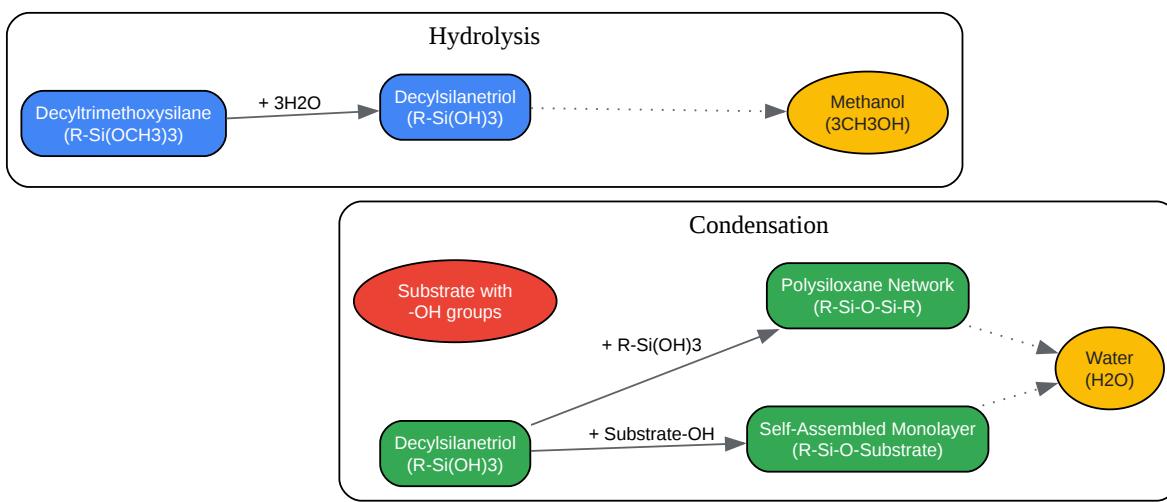

Decyltrimethoxysilane is a colorless to light yellow liquid under standard conditions.[\[4\]](#) It is soluble in most organic solvents but insoluble in water, with which it slowly reacts.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless liquid [7]
Melting Point	-37 °C [5] [7]
Boiling Point	132 °C at 10 mmHg [8] [9]
Density	0.9 g/cm³ [7] [8]
Refractive Index	1.420 - 1.425 at 20°C
Flash Point	117 °C [8]
Solubility	Soluble in organic solvents; insoluble in water. [4] [5] [6]

Chemical Reactivity: Hydrolysis and Condensation

The primary reactivity of **decyltrimethoxysilane** involves the hydrolysis of the methoxy groups to form silanol groups (-Si-OH), followed by the condensation of these silanols to form stable siloxane bonds (-Si-O-Si-). This process is fundamental to its application as a surface modifier. [3]

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation of **decyltrimethoxysilane**.

Experimental Protocols

Synthesis of Decyltrimethoxysilane (Hydrosilylation)

A common industrial synthesis route is the hydrosilylation of 1-decene with trimethoxysilane, catalyzed by a platinum-based catalyst.[1]

General Protocol:

- To a reaction vessel under an inert atmosphere, add 1-decene and a platinum catalyst (e.g., Karstedt's catalyst).[7]

- Slowly add trimethoxysilane to the mixture while maintaining the reaction temperature, typically between 25°C and 60°C.[1]
- Monitor the reaction progress using techniques such as Fourier-transform infrared spectroscopy (FT-IR) by observing the disappearance of the Si-H bond.
- Upon completion, the catalyst may be removed, and the product can be purified by distillation under reduced pressure.

Surface Modification of a Glass Substrate

This protocol describes the creation of a hydrophobic surface on glass.

General Protocol:

- Substrate Preparation: Clean glass substrates by sonicating in a cleaning solution (e.g., piranha solution, with extreme caution, or a detergent solution) for 15-20 minutes. Rinse thoroughly with deionized water and dry in an oven at 110-120°C for at least one hour.[3]
- Silanization Solution: Prepare a 1-5% (v/v) solution of **decyltrimethoxysilane** in an anhydrous solvent such as toluene or ethanol.[3]
- Immersion: Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours.[3]
- Rinsing: Gently remove the substrates and rinse with the anhydrous solvent to remove excess silane.[3]
- Curing: Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes or by allowing them to cure at room temperature for 24 hours in a controlled humidity environment.[3]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity and identify potential byproducts of **decyltrimethoxysilane**.

General Protocol:

- Sample Preparation: Prepare a dilute solution of **decyltrimethoxysilane** in a suitable solvent like heptane.[6]
- GC Conditions: Use a capillary column (e.g., TG-5 SILMS) with helium as the carrier gas. A typical temperature program might start at 80°C and ramp up to 250°C.[10]
- MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-400.[10]
- Data Analysis: Identify the peak corresponding to **decyltrimethoxysilane** based on its retention time and mass spectrum. The purity can be estimated from the relative peak area.

Applications in Research and Development

Decyltrimethoxysilane is primarily used as:

- A surface modifier to create hydrophobic (water-repellent) surfaces on materials like glass, metals, and ceramics.[3]
- A coupling agent in coatings, adhesives, and sealants to improve adhesion between organic and inorganic materials.[8]
- A chemical intermediate for the synthesis of more complex organosilicon compounds.[3]

In the context of drug development, long-chain alkyltrialkoxysilanes like **decyltrimethoxysilane** are used for the surface functionalization of nanoparticles to enhance the loading and modulate the release of hydrophobic drugs.[4]

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that **decyltrimethoxysilane** has direct biological activity or is involved in the modulation of cellular signaling pathways. Its applications are primarily in materials science and as a chemical intermediate. While organosilane coatings are used in biomedical devices, the specific biocompatibility of **decyltrimethoxysilane**-modified surfaces would require dedicated *in vitro* and *in vivo* studies.[4]

Safety and Handling

Decyltrimethoxysilane is considered a combustible liquid and can cause skin and serious eye irritation.[11][12] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles.[12] It reacts with water and moisture, liberating methanol, which can have toxic effects.[9][12]

Conclusion

Decyltrimethoxysilane is a valuable organosilane with well-defined chemical and physical properties that make it highly effective for surface modification and as a coupling agent. Its reactivity is dominated by the hydrolysis and condensation of its methoxysilane groups. While it has potential applications in modifying drug delivery systems, its direct biological effects and interactions with signaling pathways have not been a subject of research, reflecting its primary role in materials science. Researchers and professionals should handle this compound with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Decyltrimethoxysilane | 5575-48-4 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. benchchem.com [benchchem.com]
- 8. nbino.com [nbino.com]
- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. gelest.com [gelest.com]
- To cite this document: BenchChem. [Decyltrimethoxysilane chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1661985#decyltrimethoxysilane-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1661985#decyltrimethoxysilane-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com